Cenicriviroc-d9
Description
Properties
Molecular Formula |
C₄₁H₄₃D₉N₄O₄S |
|---|---|
Molecular Weight |
706 |
Synonyms |
8-[4-(2-Butoxyethoxy)phenyl]-1,2,3,4-tetrahydro-1-(2-methylpropyl)-N-[4-[(S)-[(1-propyl-1H-imidazol-5-yl)methyl]sulfinyl]phenyl]-1-benzazocine-5-carboxamide-d9; _x000B_(-)-8-[4-(2-Butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[(1-propyl-1H-imidazol-5-yl)methyl]sulf |
Origin of Product |
United States |
Mechanism of Action Elucidation and Molecular Interaction Studies of Cenicriviroc
Investigation of CCR2 and CCR5 Receptor Binding Kinetics and Thermodynamics
Cenicriviroc (B192934) demonstrates potent, nanomolar-level antagonism against both CCR2 and CCR5. plos.org It effectively inhibits the binding of their respective chemokine ligands. caymanchem.com Studies have shown that CVC has a similar in vitro potency for both receptors, with an IC50 value—the concentration required to inhibit 50% of the ligand binding—in the range of 2 to 6 nM. wustl.eduplos.org More specific in vitro assays using Chinese Hamster Ovary (CHO) cells determined IC50 values of 5.9 nM for inhibiting monocyte chemotactic protein 1 (MCP-1) binding to CCR2 and 2.3 nM for macrophage inflammatory protein 1α (MIP-1α) binding to CCR5. caymanchem.com
The compound exhibits a long receptor residence time, which is a critical feature for its sustained biological effect. rsc.org Structural modeling indicates that Cenicriviroc binds deeply within the hydrophobic pocket of the CCR5 receptor, a characteristic that may contribute to its durable binding. oup.com This stable interaction is reflected in its long plasma half-life of 30-40 hours in humans. plos.org
Table 1: Cenicriviroc Receptor Binding and Functional Inhibition Data
| Target Receptor | Ligand/Process Inhibited | Cell System | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| CCR2 | Cognate Ligand Binding | - | 2 - 6 nM | wustl.eduplos.org |
| CCR5 | Cognate Ligand Binding | - | 2 - 6 nM | wustl.eduplos.org |
| CCR2 | MCP-1 Binding | CHO Cells | 5.9 nM | caymanchem.com |
| CCR5 | MIP-1α Binding | CHO Cells | 2.3 nM | caymanchem.com |
| CCR5 | HIV-1 (R5 strain) Replication | PBMCs | 21 - 210 pM | caymanchem.com |
Characterization of Allosteric Modulation and Receptor Conformational Changes
Cenicriviroc functions as a negative allosteric modulator (NAM) of CCR2 and CCR5. rsc.orgamazonaws.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. amazonaws.com This mode of action allows CVC to fine-tune the receptor's function rather than simply blocking the natural ligand binding site. amazonaws.com
Structural studies and molecular modeling have provided insights into how CVC interacts with its target receptors. It is believed to bind to an allosteric site located within the intracellular region of the receptor. universiteitleiden.nlnih.gov This interaction stabilizes an inactive conformation of the receptor, which interferes with its ability to couple with G-proteins, a critical step for initiating downstream signaling. universiteitleiden.nl For CCR5, modeling suggests CVC binds more deeply within the receptor's hydrophobic pocket compared to other antagonists like Maraviroc. oup.com This deep binding is thought to provide a more stable and prolonged inhibition. oup.com By promoting an inactive state, CVC allosterically inhibits the binding of the natural chemokine ligands to the receptor's exterior. universiteitleiden.nl
Analysis of Downstream Signaling Pathway Perturbations
By blocking CCR2 and CCR5, Cenicriviroc disrupts several downstream signaling pathways that are crucial for inflammation, cell migration, and fibrosis. ijbs.com The binding of chemokines like CCL2 to CCR2 typically activates multiple pro-inflammatory and pro-fibrotic signaling cascades. ijbs.com
Research has identified several key pathways affected by Cenicriviroc:
JAK-STAT1, TNF-NFκB, and MAPK-ERK Pathways : In the context of liver fibrosis, CVC has been shown to inhibit these signaling pathways, which are instrumental in its anti-fibrotic effects. ijbs.com
PI3K/AKT Pathway : This pathway, often activated by CCL2-CCR2 binding, is involved in cell proliferation and the inhibition of apoptosis. nih.gov CVC's inhibition of CCR2 can lead to the downregulation of this pathway. nih.gov
NLRP3 Inflammasome Pathway : Cenicriviroc can suppress the activation of the NOD-like receptor protein-3 (NLRP3) inflammasome. physiology.org This action reduces the maturation and release of the pro-inflammatory cytokine IL-1β and can inhibit pyroptosis, a form of inflammatory cell death. physiology.org
TGF-β1 Signaling : Transforming growth factor-beta 1 (TGF-β1) is a critical factor in fibrogenesis. tandfonline.com While the direct link is complex, CVC's ability to reduce the inflammatory cell recruitment that contributes to an environment of active TGF-β1 is a key part of its anti-fibrotic mechanism. tandfonline.comdovepress.com
Cellular Responses and Phenotypic Modulations in In Vitro Biological Systems
In vitro studies have demonstrated a range of cellular effects resulting from Cenicriviroc's dual receptor antagonism, confirming its anti-inflammatory, anti-viral, and anti-fibrotic potential.
Inhibition of Immune Cell Migration : CVC effectively blocks the migration of monocytes and macrophages in response to chemokine signals, a foundational aspect of its anti-inflammatory action. plos.org In assays using human peripheral blood mononuclear cells, CVC achieved high receptor occupancy on monocytes (CCR2) and T-cells (CCR5). plos.org
Anti-viral Activity : As a potent CCR5 antagonist, CVC is a strong inhibitor of R5-tropic HIV-1 entry into cells. wikipedia.org It has been shown to completely inhibit the replication of R5 HIV-1 strains in U87.CD4.CCR5 cells at a concentration of 100 nM. caymanchem.com In peripheral blood mononuclear cells (PBMCs), it inhibited HIV-1 replication with EC50 values in the picomolar range. caymanchem.com
Anti-fibrotic Effects : In vitro, treatment of human hepatic stellate cells with a CCR5 antagonist has been shown to reduce the production of fibrotic collagens and other extracellular matrix proteins. tandfonline.com CVC's dual action is expected to have a significant impact on these fibrogenic cells.
Modulation of Inflammatory Responses : CVC has been shown to inhibit the replication of SARS-CoV-2 in VeroE6/TMPRSS2 cells, with an EC50 of 2.9 μM based on viral RNA levels. nih.govresearchgate.net In studies involving astrocytes, CVC attenuated the secretion of pro-inflammatory cytokines and suppressed pyroptosis, an inflammatory form of cell death. physiology.org
Table 2: Summary of In Vitro Cellular Effects of Cenicriviroc
| Biological System | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|
| U87.CD4.CCR5 Cells | Complete inhibition of R5 HIV-1 replication | 100 nM | caymanchem.com |
| VeroE6/TMPRSS2 Cells | Inhibition of SARS-CoV-2 replication (viral RNA levels) | EC50 = 2.9 μM | nih.govresearchgate.net |
| VeroE6/TMPRSS2 Cells | Inhibition of SARS-CoV-2 induced cell destruction | EC50 = 19.0 μM | researchgate.nettaylorandfrancis.com |
| Human Astrocytes | Suppression of NLRP3 inflammasome and pyroptosis | - | physiology.org |
| Human Hepatic Stellate Cells | Reduced production of fibrotic proteins (via CCR5 antagonism) | - | tandfonline.com |
Exploration of Specificity and Selectivity Towards Chemokine Receptors
Cenicriviroc was designed as a specific dual antagonist for CCR2 and CCR5. plos.org Its high potency is concentrated on these two receptors, with significantly less or no activity against other related chemokine receptors. This selectivity is crucial for minimizing off-target effects.
An in vitro study demonstrated that while CVC potently inhibits CCR2 and CCR5, it does not inhibit agonist binding to CCR1 or CCR7, even at concentrations up to 10 μM. caymanchem.com The compound does show some weak antagonistic activity at CCR3 and CCR4, but only at concentrations that are orders of magnitude higher than those required for CCR2 and CCR5 inhibition. caymanchem.com This data confirms the high selectivity of Cenicriviroc for its primary targets.
Table 3: Selectivity Profile of Cenicriviroc Against Various Chemokine Receptors
| Chemokine Receptor | Inhibitory Activity (IC50) | Reference |
|---|---|---|
| CCR2 | 5.9 nM | caymanchem.com |
| CCR5 | 2.3 nM | caymanchem.com |
| CCR3 | 2.4 μM (2400 nM) | caymanchem.com |
| CCR4 | 1.1 μM (1100 nM) | caymanchem.com |
| CCR1 | No inhibition up to 10 μM | caymanchem.com |
| CCR7 | No inhibition up to 10 μM | caymanchem.com |
Preclinical Pharmacological Investigations of Cenicriviroc in Defined Models
In Vitro Efficacy and Potency Assessments in Relevant Cell Lines
In vitro studies have established the potent and specific activity of Cenicriviroc (B192934) on key cellular targets involved in inflammation and fibrosis. The compound demonstrates nanomolar potency against both CCR2 and CCR5. capes.gov.brplos.orgnih.gov
Key findings from in vitro assessments include:
Inhibition of Chemotaxis: Cenicriviroc effectively inhibits CCL2-induced chemotaxis, the directed migration of cells, in ex vivo studies using mouse monocytes. capes.gov.brplos.orgnih.gov
Modulation of T-Cell Differentiation: In cultured immune cells, Cenicriviroc has been shown to inhibit the differentiation of pro-inflammatory T helper cells, specifically Th1, Th2, and Th17 subtypes. nih.gov Concurrently, it promotes the generation of Type 1 regulatory T cells (Tr1), which are known for their anti-inflammatory properties. nih.gov
Anti-fibrotic Fibroblast Activity: In an in vitro model using fibroblasts, Cenicriviroc demonstrated the ability to inhibit the expression of collagen-I that is induced by Transforming Growth Factor-beta (TGF-β), a key pro-fibrotic cytokine. researchgate.net
| Activity | Cell/System Type | Key Finding | Source |
|---|---|---|---|
| Receptor Antagonism | Receptor-expressing cell lines | Nanomolar potency against CCR2 and CCR5. | capes.gov.brplos.orgnih.gov |
| Inhibition of Chemotaxis | Mouse Monocytes (ex vivo) | Inhibited CCL2-induced cell migration. | capes.gov.brplos.orgnih.gov |
| T-Cell Differentiation | Cultured T-helper cells | Inhibited Th1, Th2, Th17 differentiation; promoted Tr1 generation. | nih.gov |
| Inhibition of Fibrogenesis | Fibroblasts | Inhibited TGF-β-induced collagen-I expression. | researchgate.net |
In Vivo Pharmacological Activity Profiling in Animal Models of Disease
The anti-inflammatory and anti-fibrotic potential of Cenicriviroc has been extensively evaluated in a range of preclinical animal models that simulate human diseases, particularly those affecting the liver and kidneys. plos.orgnih.gov These models include chemically-induced inflammation, such as thioglycolate-induced peritonitis, and models of chronic disease, like thioacetamide-induced liver fibrosis and diet-induced non-alcoholic steatohepatitis (NASH). capes.gov.brplos.orgnih.govnih.gov
Cenicriviroc has consistently demonstrated significant anti-inflammatory effects across multiple in vivo models. A primary mechanism of this activity is the reduction of monocyte and macrophage recruitment to inflamed tissues. capes.gov.brplos.orgdovepress.com
In a mouse model of thioglycolate-induced peritonitis, Cenicriviroc significantly reduced the recruitment of monocytes and macrophages. plos.orgnih.govnih.gov Further studies in models of liver injury revealed that CVC attenuates key features of steatohepatitis, including hepatic steatosis, oxidative stress, and inflammation. oup.com Its anti-inflammatory properties were also observed in a mouse model of alcohol-induced steatohepatitis, where it led to reduced liver injury. tandfonline.com In experimental models of colitis, treatment with Cenicriviroc resulted in the inhibition of pro-inflammatory cytokines such as IFN-γ, IL-17, IL-6, and IL-1β, leading to reduced intestinal inflammation. nih.gov
The anti-fibrotic activity of Cenicriviroc is a cornerstone of its therapeutic potential. Preclinical studies have shown that CVC can halt or reverse the progression of fibrosis in various organs.
In animal models of both liver and kidney fibrosis, Cenicriviroc treatment led to significant reductions in collagen deposition as well as decreased expression of collagen type 1 protein and its corresponding mRNA. capes.gov.brplos.orgnih.gov Specific models where these effects were prominent include the thioacetamide-induced liver fibrosis model in rats and diet-induced NASH models in mice. capes.gov.brtandfonline.comresearchgate.net In the context of NASH, CVC treatment significantly lowered the NAFLD Activity Score (NAS), a composite score of key histological features of the disease. capes.gov.brplos.orgdovepress.com Mechanistically, Cenicriviroc appears to exert its anti-fibrotic effects by regulating the interaction between macrophages and hepatic stellate cells. oup.com
| Animal Model | Disease | Key Anti-inflammatory & Anti-fibrotic Findings | Source |
|---|---|---|---|
| Thioglycolate-induced Peritonitis (Mouse) | Peritoneal Inflammation | Significantly reduced monocyte/macrophage recruitment. | plos.orgnih.govnih.govdovepress.com |
| Thioacetamide-induced Fibrosis (Rat) | Liver Fibrosis | Reduced collagen deposition and collagen type 1 expression. | capes.gov.brplos.orgnih.govresearchgate.net |
| Diet-induced NASH (Mouse) | Nonalcoholic Steatohepatitis | Reduced NAFLD Activity Score, hepatic fibrosis, and inflammation. | capes.gov.brnih.govoup.comtandfonline.com |
| Alcohol-induced Steatohepatitis (Mouse) | Alcoholic Liver Disease | Reduced liver injury and inflammation. | tandfonline.com |
| Unilateral Ureteral Obstruction (Mouse) | Renal Fibrosis | Reduced collagen deposition and collagen type 1 expression. | plos.orgnih.gov |
| Experimental Colitis (Mouse) | Inflammatory Bowel Disease | Reduced intestinal inflammation and pro-inflammatory cytokines. | nih.gov |
Cenicriviroc's mechanism of action is intrinsically linked to its ability to modulate the behavior of key immune cells. By blocking CCR2 and CCR5, CVC disrupts the signaling pathways that drive the migration and activation of these cells. oup.comdovepress.com
Monocyte and Macrophage Recruitment: CCR2 is a critical receptor for the migration of inflammatory monocytes from the bloodstream into tissues. By antagonizing CCR2, Cenicriviroc effectively reduces the recruitment and infiltration of these pro-inflammatory cells into the liver in disease models. oup.comtandfonline.com
Macrophage Polarization: Beyond simply blocking their recruitment, Cenicriviroc also influences the function of macrophages within the tissue. Preclinical evidence suggests that CVC can modulate the polarization of macrophages, shifting them from a pro-inflammatory M1 state to an anti-inflammatory and tissue-reparative M2 state. oup.com
Hepatic Stellate Cell (HSC) Activation: The CCR5 receptor is expressed on HSCs, and its activation contributes to their transformation into collagen-producing myofibroblasts. Cenicriviroc's antagonism of CCR5 is expected to impair the migration and activation of these key fibrogenic cells. oup.com
Assessment of Anti-fibrotic Activity in Animal Models
Exploration of Off-Target Interactions in Preclinical Biological Systems
The available preclinical literature for Cenicriviroc focuses extensively on its on-target pharmacological effects mediated through the antagonism of CCR2 and CCR5. dovepress.com Detailed investigations into potential off-target interactions within preclinical biological systems are not extensively reported in the reviewed scientific studies. The potent and specific anti-inflammatory and anti-fibrotic activities observed in diverse animal models are consistently attributed to its dual antagonism of these two chemokine receptors. plos.orgnih.gov
Metabolic Fate and Isotope Tracing Studies of Cenicriviroc D9
Enzymatic Biotransformation Pathway Elucidation in In Vitro Systems
The metabolism of Cenicriviroc (B192934), and by extension Cenicriviroc-d9, is primarily mediated by hepatic enzymes. In vitro studies using systems like human liver microsomes (HLM) and primary hepatocytes are crucial for identifying the specific enzymatic pathways responsible for its biotransformation. nih.gov
Cenicriviroc is a known substrate for both Phase I and Phase II metabolic enzymes. explorationpub.com
Phase I Metabolism: The primary enzymes involved in the initial oxidative metabolism of Cenicriviroc are Cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2C8. explorationpub.comhivclinic.ca These enzymes catalyze reactions such as hydroxylation and O-demethylation.
Phase II Metabolism: Following Phase I oxidation, the metabolites can undergo conjugation reactions, which are Phase II processes. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs), making the metabolites more water-soluble for easier excretion. criver.comebmconsult.com While specific UGT isoforms metabolizing Cenicriviroc are less detailed in public literature, UGT1A1 is a common enzyme involved in the glucuronidation of many drugs. criver.comebmconsult.com
Identification and Structural Characterization of Deuterated Metabolites
The key advantage of using this compound is in the identification of its metabolites. The deuterium (B1214612) atoms act as a stable isotopic label. In mass spectrometry analysis, any molecule containing the deuterated core of this compound will exhibit a characteristic mass shift compared to its non-deuterated counterpart. This allows for the confident identification of drug-related material against a complex background of endogenous biological molecules.
Metabolite profiling studies typically involve incubating this compound with in vitro systems (like hepatocytes) and analyzing the resulting mixture with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com The deuterated metabolites can be tracked and structurally characterized.
Table 1: Potential Deuterated Metabolites of this compound
| Metabolite Type | Metabolic Reaction | Enzymes Involved | Description |
|---|---|---|---|
| Phase I | Oxidation (e.g., Hydroxylation) | CYP3A4, CYP2C8 | Addition of one or more hydroxyl (-OH) groups to the molecule. |
| Phase I | O-Demethylation | CYP3A4, CYP2C8 | Removal of a methyl group from a methoxy (B1213986) moiety. |
| Phase II | Glucuronidation | UGTs (e.g., UGT1A1) | Conjugation of a glucuronic acid moiety to a hydroxyl group on the parent drug or its Phase I metabolite. |
This table is illustrative of expected metabolites based on known pathways of the parent compound.
Assessment of Metabolic Stability and Clearance in Preclinical Biological Matrices
Metabolic stability assays are fundamental in drug discovery to predict how long a drug will last in the body. wuxiapptec.com These assays measure the rate at which a compound is metabolized in preclinical biological matrices like liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, human). nuvisan.comresearchgate.net The results are typically reported as half-life (t½) and intrinsic clearance (CLint). srce.hr
For this compound, these assays would involve incubating the compound with the biological matrix and measuring its disappearance over time using LC-MS/MS. nuvisan.com The high sensitivity and specificity of this analytical method allow for precise quantification. Comparing the metabolic stability across different species is crucial for predicting human pharmacokinetics from preclinical data. nih.gov Low intrinsic clearance suggests higher stability and potentially longer duration of action in vivo. cytokinetics.com
Applications of Deuterated Cenicriviroc as a Metabolic Probe
The use of deuterium-labeled compounds like this compound extends beyond simple metabolite identification. eurisotop.comescholarship.org They are powerful metabolic probes with several applications. isowater.com
Internal Standard in Bioanalysis: this compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Cenicriviroc in biological samples. Because it has nearly identical physicochemical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer, correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification.
Reaction Phenotyping: By using this compound, researchers can more easily trace the formation of specific metabolites in complex reaction mixtures containing multiple human CYP or UGT enzymes, helping to pinpoint which enzymes are critical for its clearance. criver.com
Kinetic Isotope Effect Studies: While the deuterium atoms in this compound are typically placed on metabolically stable positions, if they were placed at a site of metabolism, the stronger carbon-deuterium bond could slow down the rate of the enzymatic reaction (a phenomenon known as the kinetic isotope effect). google.com This can be used to probe reaction mechanisms.
The low natural abundance of deuterium means there is minimal background signal, making detection of the administered deuterated probe and its metabolites highly sensitive. escholarship.orgnih.gov
Comparative Metabolism Studies in Preclinical Species
Conducting metabolism studies in different preclinical species such as mice, rats, and monkeys is a standard part of drug development. nih.gov These studies are essential to understand interspecies differences in how a drug is absorbed, distributed, metabolized, and excreted (ADME). mdpi.com
For this compound, comparative studies would involve administering the compound to different species and analyzing plasma, urine, and feces to identify and quantify the parent drug and its deuterated metabolites. Significant differences in metabolic profiles between species can impact the choice of animal model for toxicology studies and the extrapolation of efficacy and safety data to humans. nih.gov For example, one species might predominantly clear the drug through oxidation, while another might favor glucuronidation. Data from studies on Cenicriviroc indicate that the liver is the primary site of metabolism in rats and monkeys. clinicaltrials.gov Understanding these differences is critical for reliable in vitro-in vivo extrapolation (IVIVE). nih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Absorption, Distribution, and Excretion Profiling in Animal Models
Pharmacokinetic analyses in multiple preclinical species, including mice, rats, dogs, and monkeys, have been crucial in characterizing the ADME profile of Cenicriviroc (B192934). firstwordpharma.comnih.govplos.org
Absorption and Bioavailability: Following oral administration, Cenicriviroc is readily absorbed and demonstrates good bioavailability in animal models. firstwordpharma.com Studies have confirmed its suitability for oral dosing, a key characteristic for its development as a therapeutic agent. frontiersin.orgcaymanchem.com
Distribution: The compound distributes efficiently into tissues. In a preclinical rat study, Cenicriviroc was found to distribute effectively to the mesenteric lymph nodes, a key tissue reservoir for the HIV virus and a site relevant to inflammatory processes. firstwordpharma.com The compound is highly bound to plasma proteins (over 98%), which influences its distribution and clearance. nih.gov
Metabolism and Excretion: Cenicriviroc is extensively metabolized by the liver, specifically by cytochrome P450 enzymes CYP3A4 and CYP2C8. firstwordpharma.comnih.gov Despite its hepatic metabolism, it does not significantly inhibit the major CYP enzymes, indicating a low potential for drug-drug interactions. firstwordpharma.com The compound is characterized by slow elimination, contributing to a long plasma half-life of approximately 30-40 hours in humans, a finding supported by preclinical kinetic data suggesting nearly linear elimination. firstwordpharma.comnih.gov
Table 1: Summary of Preclinical ADME Characteristics of Cenicriviroc
| PK Parameter | Finding in Preclinical Species (Rats, Dogs, Monkeys) | Reference |
|---|---|---|
| Absorption | Readily absorbed after oral administration. | firstwordpharma.com |
| Bioavailability | Demonstrated good oral bioavailability. | firstwordpharma.com |
| Distribution | Efficiently distributed to mesenteric lymph nodes (in rats); >98% bound to plasma proteins. | firstwordpharma.comnih.gov |
| Metabolism | Extensively metabolized by the liver (CYP3A4, CYP2C8); does not inhibit major CYP enzymes. | firstwordpharma.comnih.gov |
| Excretion | Characterized by slow elimination from plasma. | firstwordpharma.comfrontiersin.org |
Pharmacokinetic Modeling and Simulation in Preclinical Species
While specific publications detailing physiologically based pharmacokinetic (PBPK) models for Cenicriviroc in animals are not publicly available, the pharmacokinetic data gathered from preclinical species are essential for such modeling. gsconlinepress.com Preclinical studies in rats, dogs, and monkeys established predictable pharmacokinetic profiles with nearly linear elimination kinetics. firstwordpharma.com
These data, including bioavailability, plasma protein binding, and metabolic pathways, form the basis for allometric scaling and simulation efforts to predict human pharmacokinetics. firstwordpharma.comnih.gov For instance, understanding the drug's clearance mechanisms and half-life in animals allows researchers to anticipate the dosing frequency and steady-state concentrations in humans. nih.gov This predictive modeling is a critical step in translating preclinical findings to clinical trial design, helping to select appropriate first-in-human doses and subsequent study protocols. firstwordpharma.comgsconlinepress.com
Biomarker Modulation and Target Engagement Analysis in Preclinical Investigations
Cenicriviroc's mechanism of action is the dual antagonism of CCR2 and CCR5, which are key receptors in inflammatory and fibrotic pathways. frontiersin.orgnih.govmusechem.com Preclinical investigations have provided robust evidence of target engagement and modulation of disease-relevant biomarkers. nih.govplos.orgebi.ac.uk
Target Engagement: The primary evidence of target engagement comes from studies showing a reduction in the recruitment of monocytes and macrophages, which express CCR2 and CCR5. In a mouse model of thioglycolate-induced peritonitis, Cenicriviroc significantly reduced the infiltration of these immune cells into the peritoneal cavity. nih.govplos.orgresearchgate.net Furthermore, ex vivo studies on mouse monocytes confirmed that Cenicriviroc inhibits CCL2-mediated chemotaxis, a direct functional consequence of CCR2 blockade. nih.govplos.org In some animal models, treatment with CVC led to an increase in plasma levels of the chemokine CCL2 (also known as MCP-1), which is considered a biomarker of effective target engagement, as it reflects the drug's success in blocking the receptor and preventing the chemokine's binding and subsequent clearance. tno-pharma.com
Biomarker Modulation: Cenicriviroc has demonstrated potent anti-inflammatory and anti-fibrotic activity across a range of animal models. nih.govplos.org
Anti-fibrotic Effects: In mouse and rat models of liver and kidney fibrosis, CVC treatment led to significant reductions in collagen deposition and lowered the expression of collagen type 1 protein and mRNA. nih.govplos.orgcaymanchem.com
Anti-inflammatory Effects: In a mouse model of alcohol-induced steatohepatitis, CVC administration prevented the elevation of key pro-inflammatory cytokines in the liver, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). ebi.ac.uk It also reduced the accumulation of pro-inflammatory Ly6Chi monocytes/macrophages in the liver. ebi.ac.uk
Table 2: Preclinical Evidence of Biomarker Modulation by Cenicriviroc
| Animal Model | Key Biomarker Findings | Reference |
|---|---|---|
| Mouse (Thioglycolate-induced Peritonitis) | Significantly reduced monocyte/macrophage recruitment. | nih.govplos.org |
| Rat (Thioacetamide-induced Liver Fibrosis) | Reduced collagen deposition and collagen type 1 expression. | caymanchem.com |
| Mouse (Diet-induced NASH) | Reduced NAFLD activity score; decreased collagen deposition. | nih.govplos.org |
| Mouse (Unilateral Ureter Obstruction Kidney Fibrosis) | Reduced collagen type 1 protein, mRNA, and collagen deposition. | caymanchem.com |
| Mouse (Alcohol-induced Steatohepatitis) | Prevented increases in liver TNF-α, IL-1β, IL-6; reduced pro-inflammatory monocyte infiltration. | ebi.ac.uk |
Synthetic Methodologies and Chemical Derivatization of Cenicriviroc
Total Synthesis Approaches for Cenicriviroc (B192934) and its Deuterated Analogs
The synthesis of Cenicriviroc involves a multi-step process, with key intermediates being prepared and coupled to construct the final molecule. A described synthetic route to the CVC free base involves the alkylation of piperidin-2-one with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)piperidin-2-one. google.com This intermediate is a crucial building block for the final compound.
The synthesis of the deuterated analog, Cenicriviroc-d9, follows similar principles but incorporates deuterium (B1214612) atoms at specific positions. While detailed synthetic schemes for this compound are not extensively published, the general methodology for preparing deuterated compounds involves the use of deuterium sources like deuterium oxide (D₂O) or other deuterated reagents under controlled conditions to ensure high levels of deuterium incorporation. vulcanchem.comgoogle.com For instance, δ-Valerolactam-d4, a deuterated intermediate, has been synthesized and is noted as a useful component in the preparation of Cenicriviroc. cymitquimica.com The molecular formula of Cenicriviroc is C₄₁H₅₂N₄O₄S, and its deuterated counterpart, this compound, has the formula C₄₁H₄₃D₉N₄O₄S. vulcanchem.com
The introduction of deuterium is a strategic approach to potentially improve the pharmacokinetic profile of the drug by altering its metabolic stability. google.com The quality control of such deuterated compounds requires specialized analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the degree and location of deuterium incorporation. vulcanchem.com
Development of Stereoselective Synthetic Pathways
The Cenicriviroc molecule contains a chiral center, making stereoselective synthesis critical to obtaining the desired enantiomer, which is essential for its therapeutic activity. The development of stereoselective pathways is a key focus in the synthesis of chiral drugs. google.com While specific details of the stereoselective synthesis for Cenicriviroc are proprietary, general strategies in asymmetric synthesis are employed. These can include the use of chiral catalysts, chiral auxiliaries, or enantioselective resolution of racemic mixtures. researchgate.net
Preparation of Novel Derivatives for Structure-Activity Relationship Studies
To understand the relationship between the chemical structure of Cenicriviroc and its biological activity, various novel derivatives have been synthesized and evaluated. nih.govnih.govresearchgate.neteurekaselect.com These structure-activity relationship (SAR) studies are fundamental in drug discovery and help in optimizing the lead compound to enhance potency, selectivity, and pharmacokinetic properties.
For Cenicriviroc, which acts as a dual antagonist of the CCR2 and CCR5 receptors, modifications to different parts of the molecule can provide insights into the key structural features required for binding to these receptors. vulcanchem.com For example, the synthesis of 1-benzazocine derivatives containing a sulfoxide (B87167) moiety has been explored as part of the development of potent and orally active CCR5 antagonists.
Preclinical studies have investigated the combination of Cenicriviroc with other agents, such as the farnesoid X receptor (FXR) agonist Tropifexor (TXR), to explore synergistic therapeutic effects. nih.gov Such combination studies, while not directly creating new derivatives of Cenicriviroc, provide valuable information on its mechanism of action and potential for broader therapeutic applications. nih.govnih.gov The synthesis of various derivatives allows researchers to build a comprehensive understanding of the molecule's pharmacophore and to design new compounds with improved therapeutic profiles. ekb.eg
Analytical Methodologies for Research Applications of Cenicriviroc D9
Development and Validation of Chromatographic and Spectrometric Quantification Methods in Biological Matrices (Non-Clinical)
The quantification of Cenicriviroc (B192934) (CVC) in non-clinical biological matrices like plasma and cerebrospinal fluid (CSF) necessitates highly sensitive and specific analytical methods. researchgate.netnih.gov The standard approach is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov While specific methods validating Cenicriviroc-d9 are not detailed in the provided literature, the development and validation protocols for Cenicriviroc using its d7-labeled internal standard (CVC-d7) provide a direct blueprint for a CVC-d9 based assay. researchgate.netnih.gov
A validated LC-MS/MS method for CVC quantification involves separation on a reverse-phase C18 column and detection by a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). researchgate.netnih.gov In this setup, this compound would be used as the internal standard to ensure accuracy.
Chromatographic and Spectrometric Conditions:
The following table outlines typical parameters for an LC-MS/MS method, based on established protocols for Cenicriviroc. researchgate.netnih.gov
| Parameter | Specification |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | XBridge C18 or equivalent reverse-phase column |
| Mobile Phase | Gradient elution using Acetonitrile (B52724) and Water with 0.1% Formic Acid |
| Spectrometry | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Mass Spectrometric Transitions (m/z):
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the analyte and the internal standard. For Cenicriviroc and its d7 analog, the product ion is the same, which is advantageous for quantification. A similar principle would apply to this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cenicriviroc (CVC) | 697.3 | 574.3 |
| Cenicriviroc-d7 (CVC-d7) | 704.4 | 574.3 |
| This compound (CVC-d9) | ~706.3 | Hypothesized to be 574.3 |
Table data derived from studies on Cenicriviroc and Cenicriviroc-d7. researchgate.netnih.gov
Method Validation Findings:
Validation of such analytical methods is performed according to regulatory guidelines to ensure reliability. Key validation parameters from a representative study are summarized below.
| Validation Parameter | Matrix | Finding |
| Linearity Range | Plasma | 5 - 1,000 ng/mL |
| Cerebrospinal Fluid (CSF) | 0.241 - 15.0 ng/mL | |
| Precision (Intra- & Inter-day) | Plasma & CSF | <15% |
| Accuracy (Intra- & Inter-day) | Plasma & CSF | <15% |
| Recovery | Plasma & Artificial CSF | >90% |
Table data based on a validated method for Cenicriviroc using a deuterated internal standard. researchgate.netnih.gov
Application of this compound as an Internal Standard in Quantitative Assays
The primary research application of this compound is its use as an internal standard (IS) in quantitative assays for the parent compound, Cenicriviroc. googleapis.com In LC-MS/MS bioanalysis, an ideal internal standard co-elutes with the analyte and experiences identical effects during sample extraction, handling, and ionization, but is distinguishable by the mass spectrometer. researchgate.net
Deuterated compounds like this compound are considered the gold standard for isotope dilution mass spectrometry. google.com They are chemically identical to the analyte, ensuring their behavior throughout the analytical process is virtually the same. googleapis.comgoogle.com However, the increased mass from the deuterium (B1214612) atoms allows the mass spectrometer to detect the analyte and the internal standard independently.
The process involves adding a precise, known quantity of this compound to all samples, including calibration standards, quality controls, and the unknown study samples, at the very beginning of the sample preparation stage. googleapis.com By measuring the ratio of the mass spectrometric response of Cenicriviroc to that of this compound, any variability or loss of analyte during the procedure can be effectively normalized. This ensures high precision and accuracy in the final concentration measurement. This principle is demonstrated in validated methods where deuterated internal standards like DRV-d9 and ETR-d8 are used for the quantification of their respective analytes. researchgate.net
Optimization of Sample Preparation Techniques for Research Samples
The goal of sample preparation is to extract Cenicriviroc and its internal standard, this compound, from the biological matrix (e.g., plasma, tissue homogenate) and remove proteins, lipids, and other substances that could interfere with the LC-MS/MS analysis. researchgate.netmdpi-res.com Several techniques can be optimized for this purpose.
Comparison of Sample Preparation Techniques:
| Technique | Principle | Application & Findings |
| Protein Precipitation (PPT) | A simple and rapid method where a solvent, typically acetonitrile, is added to the sample to denature and precipitate proteins. researchgate.netnih.gov The supernatant containing the analyte is then collected for analysis. google.com | This method was successfully used for quantifying Cenicriviroc in human plasma and CSF, demonstrating high recovery (>90%) and suitability for routine analysis. researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. The organic layer containing the analyte is separated, evaporated, and the residue is reconstituted for injection. googleapis.com | An LLE method using methyl t-butyl ether (MTBE) has been described for extracting compounds from plasma, offering a higher degree of sample cleanup than PPT. googleapis.comgoogle.com |
| Solid-Phase Extraction (SPE) | The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a solvent. researchgate.netmdpi-res.com | A micro-solid phase extraction using a combined C18 and ion-exchange sorbent was effective for extracting various antiviral compounds from biological media, indicating its potential for complex samples. researchgate.net |
The choice of technique depends on the required level of cleanliness, sample throughput, and the complexity of the biological matrix. For Cenicriviroc analysis in plasma, protein precipitation with acetonitrile has been shown to be efficient and effective. researchgate.netnih.gov
Resistance Mechanisms and Mutational Analysis in Preclinical and in Vitro Models
Development of Resistance in In Vitro Systems
The emergence of drug-resistant HIV-1 variants can be simulated in preclinical, in vitro models. This process typically involves the continuous culture of the virus in the presence of gradually increasing concentrations of the antiretroviral agent. This selective pressure forces the evolution and selection of viral strains that can replicate despite the presence of the drug.
In studies specific to cenicriviroc (B192934), researchers have successfully generated resistant HIV-1 variants in the laboratory. ebi.ac.uk For instance, one study documented the creation of a cenicriviroc-resistant HIV-1 variant, referred to as KK652-67. This was achieved by passaging the parental HIV-1 strain KK 67 times in cell culture with escalating concentrations of cenicriviroc. ebi.ac.uk Such in vitro models are invaluable for studying the genetic and phenotypic changes that confer resistance.
Identification of Resistance-Associated Genetic Mutations
Resistance to CCR5 antagonists like cenicriviroc is primarily associated with genetic mutations in the gene encoding the HIV-1 envelope glycoprotein (B1211001) (Env). thebodypro.com The Env protein, particularly its V3 loop region, is critical for the virus's interaction with the CCR5 co-receptor. thebodypro.comscientificarchives.com
Studies have indicated that for R5-tropic HIV-1 to develop complete resistance to cenicriviroc, several amino acid changes within the V3 loop and other regions of the Env protein are necessary. thebodypro.com This suggests a complex and multi-step mutational pathway may be required for high-level resistance.
In clinical trials involving cenicriviroc combined with other antiretrovirals, some resistance mutations related to the background therapy (e.g., M184V/I for emtricitabine) have been observed. natap.org However, the primary mechanisms of resistance to CCR5 antagonists fall into distinct categories, as detailed in the table below.
Table 1: General Resistance Pathways for HIV-1 CCR5 Antagonists
| Resistance Mechanism | Description |
|---|---|
| Co-receptor Tropism Switch | The virus mutates to use the CXCR4 co-receptor for cell entry instead of CCR5. This is a common escape pathway for this drug class. scientificarchives.com |
| Utilization of Drug-Bound Conformer | The virus develops mutations in its Env glycoprotein that allow it to recognize and use the CCR5 receptor even when the antagonist molecule is bound to it. scientificarchives.com |
| Selection of Pre-existing Variants | Minor populations of CXCR4-using virus that were already present in the patient's viral swarm become the dominant strain under the selective pressure of the CCR5 antagonist. scientificarchives.com |
Molecular Mechanisms Underlying Resistance to Cenicriviroc
The molecular pathways leading to cenicriviroc resistance are consistent with those observed for other drugs in the CCR5 antagonist class. scientificarchives.com The primary mechanism does not involve mutations in the CCR5 receptor on the host cell, but rather adaptations by the virus itself.
The two main molecular strategies employed by HIV-1 to overcome CCR5 blockade are:
Shift in Co-receptor Usage : The virus can alter its tropism from CCR5-tropic (R5) to CXCR4-tropic (X4) or dual-tropic (R5/X4). scientificarchives.complos.org Since cenicriviroc specifically blocks CCR5, a switch to CXCR4 for cell entry renders the drug ineffective. plos.org Dual- and X4-tropic HIV-2 strains, for example, have been shown to be intrinsically resistant to cenicriviroc in vitro. plos.org
Binding to the Drug-Altered Receptor : The virus can acquire mutations in the Env glycoprotein that change its conformation. These changes allow the virus to bind to the CCR5 receptor in its cenicriviroc-bound state, effectively bypassing the drug's inhibitory action. scientificarchives.com
An interesting and significant finding from in vitro studies is the interplay between cenicriviroc resistance and susceptibility to the host immune system. Research has shown that the development of cenicriviroc-resistant mutations in the HIV-1 envelope can render the virus more sensitive to neutralization by certain antibodies (NAbs) that target the V3 loop and other regions. ebi.ac.ukresearchgate.net This suggests that the conformational changes in the Env protein that allow escape from cenicriviroc may simultaneously expose conserved epitopes, making the virus a clearer target for the immune system. researchgate.net
Table 2: Summary of Molecular Mechanisms of Resistance to Cenicriviroc
| Mechanism | Molecular Basis | Consequence |
|---|---|---|
| Viral Escape | Mutations in the HIV-1 Env glycoprotein, particularly the V3 loop. thebodypro.comscientificarchives.com | Leads to a switch in co-receptor usage (to CXCR4) or allows the virus to bind to the drug-occupied CCR5 receptor. scientificarchives.com |
| Altered Antibody Sensitivity | Conformational changes in the Env glycoprotein due to resistance mutations. ebi.ac.uk | Can increase the virus's susceptibility to neutralizing antibodies (NAbs) against the V3 loop and CD4-binding site. ebi.ac.ukresearchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Cenicriviroc |
| Cenicriviroc-d9 |
| Efavirenz |
| Emtricitabine |
| Maraviroc |
Structure Activity Relationship Sar and Computational Modeling of Cenicriviroc Analogs
Design and Synthesis of Cenicriviroc (B192934) Analogs for SAR Studies
The development of Cenicriviroc was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing dual antagonism for the C-C chemokine receptors CCR2 and CCR5. The journey began with earlier, less optimal compounds, which were systematically modified to enhance potency, selectivity, and pharmacokinetic properties.
The initial lead compound, TAK-779, was one of the first non-peptide CCR5 antagonists identified through high-throughput screening. nih.gov While potent, its quaternary ammonium (B1175870) structure led to poor oral bioavailability, necessitating further analog synthesis. nih.gov The optimization of TAK-779 generated a diverse series of derivatives, leading to the discovery of TAK-652, now known as Cenicriviroc. nih.gov This new analog demonstrated potent and balanced inhibition of both CCR2 and CCR5, with IC50 values of 5.9 nM and 3.1 nM, respectively, and showed improved oral absorption. nih.gov
The synthesis of Cenicriviroc analogs for SAR studies involves modifying key structural components. For instance, research on other dual CCR2/CCR5 antagonists, such as those with a trisubstituted cyclohexylamine (B46788) core, has shown that modifications to exocyclic amine groups can dramatically alter receptor affinity. In one study, changing an N-isopropyl group to a tert-butyl amine (compound 2d ) not only increased potency in a monocyte chemotaxis assay by 20-fold but also improved affinity for CCR5 by 60-fold compared to the parent compound (2a ). nih.gov
Similarly, studies on triazolopyrimidinone (B1258933) derivatives, which also target CCR2 and CCR5, provide insight into SAR. Researchers synthesized a series of these derivatives to explore how different substituents on the phenyl group (R¹) and modifications to the amino group (R²) of the triazolo moiety affect receptor binding and activity. acs.org This systematic approach of creating analogs with slight structural variations is fundamental to SAR studies, allowing researchers to pinpoint the molecular features essential for biological action. acs.org
The design of Cenicriviroc-d9 represents a specific type of analog design where deuterium (B1214612) is strategically incorporated. The synthesis of such deuterated compounds typically involves using deuterium sources like deuterium oxide (D₂O) or deuterated reagents under controlled conditions to achieve high levels of deuterium incorporation at specific sites. medchemexpress.com This modification is pursued with the goal of altering metabolic pathways to improve pharmacokinetic properties, such as increasing the drug's half-life. medchemexpress.com
Correlation of Structural Modifications with Receptor Affinity and Efficacy
SAR studies are crucial for correlating specific structural changes in a molecule with its biological activity. For dual CCR2/CCR5 antagonists like Cenicriviroc, the goal is to optimize binding affinity and functional antagonism at both receptors.
In the development of Cenicriviroc from TAK-779, optimization of the core structure was key to achieving dual activity and better bioavailability. nih.gov The resulting compound, Cenicriviroc, possesses nanomolar potency against both receptors. plos.org
Research on other series of dual antagonists further illuminates these correlations. For trisubstituted cyclohexylamine analogs, SAR studies revealed that while smaller alkyl groups at a specific position had little effect on CCR2 potency, a primary amine led to a marked reduction in CCR5 affinity. nih.gov Conversely, introducing a larger tert-butyl amine significantly enhanced affinity for CCR5 while maintaining potent CCR2 antagonism. nih.gov
In a series of triazolopyrimidinone derivatives, modifications to different parts of the molecule yielded varied effects on CCR2 and CCR5. acs.orgsemanticscholar.org
Amino Group (R²) Modification : Removing the amino group from a lead compound resulted in similar CCR2 affinity but lower potency at CCR5. acs.org
Phenyl Substituent (R¹) Modification : Adding a methoxy (B1213986) group to the phenyl ring was found to be less favorable for CCR2 activity. acs.org
Alkyl Substituent (R³) Modification : An isopropyl group was identified as the preferred substituent for designing dual antagonists, as it led to the highest potency at CCR5 while maintaining high affinity for CCR2. semanticscholar.org
These findings underscore how subtle changes to a molecule's architecture can fine-tune its interaction with receptor targets, shifting its profile from being selective for one receptor to being a potent dual antagonist.
Interactive Table: SAR of Trisubstituted Cyclohexylamine Analogs This table illustrates how modifications to the R group affect the binding affinity (IC50) for CCR2 and CCR5.
| Compound | R Group | CCR2 Binding IC50 (nM) | CCR5 Binding IC50 (nM) |
| 2a | N-isopropyl, N-methyl | - | 4959 |
| 2b | Methyl (Me) | 4.6 | - |
| 2c | Hydrogen (H) | 2.9 | Markedly reduced affinity |
| 2d | tert-butyl amine | - | 83 |
| Data sourced from a study on potent orally bioavailable antagonists of CCR2. nih.gov |
Computational Modeling and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding how ligands like Cenicriviroc interact with their receptor targets at an atomic level. mdpi.comiitm.ac.in These methods help rationalize SAR data and guide the design of new, more effective analogs. nih.gov
Molecular docking studies have been performed to predict the binding mode of Cenicriviroc within the transmembrane helices of both CCR2 and CCR5. fortunejournals.comoup.com These simulations show that Cenicriviroc occupies an orthosteric binding site, a pocket formed between receptor helices 1 and 7 (TM1-TM7). nih.govbiorxiv.org A key feature of this binding is the formation of a salt bridge or hydrogen bond with specific acidic residues: Glutamic acid 291 (E291) in CCR2 and Glutamic acid 283 (E283) in CCR5. fortunejournals.com
Further analysis of the binding pocket reveals other crucial interactions:
π-π Stacking : Aromatic interactions occur with key residues such as Tryptophan 98 (W98) in CCR2 and Tyrosine 89 (Y89) in CCR5. nih.govfortunejournals.com
Extra-helical Binding : Cenicriviroc is unique in that its flexible butoxy-ethoxy-phenyl moiety extends out of the primary pocket to bind in a groove at the interface with the cell membrane lipids. nih.govbiorxiv.org
MD simulations, which model the movement of the ligand and receptor over time, provide deeper insights into the stability of these interactions and the conformational changes that occur upon binding. mdpi.complos.org For CCR2 and CCR5, simulations show that antagonist binding induces a contraction of the binding pocket in one direction while expanding it in another, creating a channel towards the membrane lipids that accommodates part of the Cenicriviroc molecule. nih.govbiorxiv.org These simulations are critical for understanding the dynamic nature of the ligand-receptor complex and the allosteric effects that lead to receptor antagonism. nih.gov
Computational studies have also identified a single amino acid, Serine 101 (S101), as a key determinant of antagonist selectivity between human and mouse CCR2, as well as between CCR2 and CCR5. nih.govbiorxiv.org This level of detail is invaluable for the rational design of next-generation antagonists with specific selectivity profiles. nih.gov
Pharmacophore-Based Design and Virtual Screening for Novel Antagonists
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. rsc.org This model then serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active. scirp.org
Cenicriviroc, as a clinically evaluated dual antagonist, has been used as a reference molecule to develop pharmacophore models for the discovery of new CCR2/CCR5 inhibitors. fortunejournals.comfortuneonline.org In one such study, a structure-based pharmacophore was generated by analyzing the interactions of Cenicriviroc docked into the binding sites of both CCR2 and CCR5. fortunejournals.com The resulting merged pharmacophore model, designated AHRRR, included the following features:
One A romatic ring feature.
One H -bond acceptor.
Three R ing (hydrophobic) features. fortuneonline.org
This AHRRR model was then used to screen the NCI database. fortuneonline.org The screening process identified 59 initial hits, which were then filtered and docked into the active sites of both CCR2 and CCR5. fortuneonline.org This process led to the identification of five final hit compounds with diverse chemical structures that showed comparable predicted binding affinities to Cenicriviroc, highlighting them as potential novel dual antagonists. fortunejournals.comfortuneonline.org
This approach demonstrates the power of using knowledge from an existing drug like Cenicriviroc to guide the discovery of new chemical entities. scirp.orgmdpi.com By combining pharmacophore modeling, virtual screening, and molecular docking, researchers can efficiently explore vast chemical spaces to identify promising lead compounds for further development. scirp.orgscirp.org
Q & A
Q. What experimental design considerations are critical for validating the pharmacokinetic (PK) profile of Cenicriviroc-d9 in preclinical studies?
Methodological Answer:
- Dose selection : Use dose-ranging studies to establish linearity in PK parameters (e.g., AUC, Cmax) and ensure deuterium substitution (d9) does not alter metabolic pathways compared to the non-deuterated compound .
- Matrix validation : Optimize bioanalytical methods (e.g., LC-MS/MS) to account for deuterium isotope effects, which may influence ionization efficiency or retention times. Include stability tests for plasma, liver microsomes, and other matrices .
- Control groups : Compare this compound with its non-deuterated counterpart to isolate isotope-related variability.
Q. How can researchers ensure the specificity of this compound in complex biological matrices during quantitative analysis?
Methodological Answer:
- Chromatographic separation : Employ high-resolution mass spectrometry (HRMS) or tandem MS to differentiate this compound from endogenous compounds and metabolites.
- Internal standardization : Use isotopically labeled analogs (e.g., ¹³C or ¹⁵N variants) to correct for matrix effects. Cross-validate with blank matrix samples to confirm absence of interference .
Q. What criteria should guide the selection of in vitro models for studying this compound’s mechanism of action?
Methodological Answer:
- Receptor binding assays : Prioritize cell lines expressing CCR2/CCR5 receptors (e.g., THP-1 monocytes) and validate receptor density via flow cytometry.
- Metabolic stability : Use human liver microsomes (HLM) or hepatocytes to assess CYP-mediated metabolism, ensuring deuterium substitution does not impede intrinsic clearance .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across different assay formats?
Methodological Answer:
- Assay standardization : Compare methodologies (e.g., radioligand binding vs. chemotaxis assays) and normalize data to shared controls.
- Variable analysis : Investigate buffer composition (e.g., divalent cations affecting receptor conformation) and temperature effects on ligand-receptor kinetics. For discrepancies >2-fold, perform orthogonal assays (e.g., SPR or ITC) .
Q. What advanced strategies can mitigate batch-to-batch variability in deuterium incorporation during this compound synthesis?
Methodological Answer:
- Synthetic monitoring : Use ²H NMR or mass spectrometry to quantify deuterium enrichment at each labeled position.
- Purification protocols : Implement orthogonal techniques (e.g., reverse-phase HPLC followed by ion-exchange chromatography) to isolate ≥98% deuterated product. Document deviations in deuterium content >5% as potential confounders .
Q. How can mechanistic studies differentiate between on-target (CCR2/CCR5) and off-target effects of this compound in inflammatory disease models?
Methodological Answer:
- Genetic validation : Use CRISPR/Cas9 to knock out CCR2/CCR5 in cell lines and assess residual activity.
- Proteomic profiling : Combine phosphoproteomics (e.g., p38 MAPK signaling) with receptor occupancy studies to map downstream pathways. Cross-reference with kinase inhibitor libraries to rule out off-target kinases .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s anti-fibrotic efficacy?
Methodological Answer:
- Model selection : Fit data to sigmoidal (Hill equation) or biphasic models using Akaike Information Criterion (AIC) to determine optimal fit.
- Bootstrap resampling : Apply 1,000+ iterations to estimate confidence intervals for EC₅₀ and Hill slope parameters, particularly in small-n animal studies .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in this compound’s bioavailability reported across species (e.g., rodents vs. primates)?
Methodological Answer:
- Cross-species PK modeling : Incorporate allometric scaling adjusted for differences in plasma protein binding and hepatic blood flow.
- Tissue distribution studies : Use quantitative whole-body autoradiography (QWBA) to compare organ-specific exposure, focusing on lymphoid tissues where CCR2/CCR5 are highly expressed .
Q. What steps are essential to validate the stability of this compound under long-term storage conditions for multi-center trials?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks. Monitor deuterium loss via isotopic ratio mass spectrometry (IRMS).
- Container compatibility : Test leaching from PVC vs. glass vials using ICP-MS to detect silicone or phthalate contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
